molecular formula C10H7ClN2OS B15145980 (2-Amino-thiazol-5-YL)-(4-chloro-phenyl)-methanone CAS No. 27053-24-3

(2-Amino-thiazol-5-YL)-(4-chloro-phenyl)-methanone

Cat. No.: B15145980
CAS No.: 27053-24-3
M. Wt: 238.69 g/mol
InChI Key: PAPPZGMHHGOQNC-UHFFFAOYSA-N
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Description

(2-Amino-thiazol-5-YL)-(4-chloro-phenyl)-methanone: is a chemical compound that features a thiazole ring substituted with an amino group at the 2-position and a phenyl ring substituted with a chlorine atom at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Amino-thiazol-5-YL)-(4-chloro-phenyl)-methanone typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the reaction of α-haloketones with thiourea under basic conditions.

    Substitution Reactions: The amino group can be introduced at the 2-position of the thiazole ring through nucleophilic substitution reactions.

    Coupling with 4-Chlorobenzaldehyde: The final step involves the coupling of the amino-thiazole intermediate with 4-chlorobenzaldehyde under acidic or basic conditions to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, (2-Amino-thiazol-5-YL)-(4-chloro-phenyl)-methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound can be used to study the interactions between small molecules and biological targets. Its structural features make it a candidate for investigating enzyme inhibition and receptor binding.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (2-Amino-thiazol-5-YL)-(4-chloro-phenyl)-methanone involves its interaction with specific molecular targets. The amino group and the thiazole ring can form hydrogen bonds and other interactions with enzymes or receptors, modulating their activity. The chlorine atom on the phenyl ring can enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • (2-Amino-thiazol-5-YL)-(4-methyl-phenyl)-methanone
  • (2-Amino-thiazol-5-YL)-(4-fluoro-phenyl)-methanone
  • (2-Amino-thiazol-5-YL)-(4-nitro-phenyl)-methanone

Uniqueness

(2-Amino-thiazol-5-YL)-(4-chloro-phenyl)-methanone is unique due to the presence of the chlorine atom, which can significantly influence its chemical reactivity and biological activity. The chlorine atom can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets.

Properties

IUPAC Name

(2-amino-1,3-thiazol-5-yl)-(4-chlorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClN2OS/c11-7-3-1-6(2-4-7)9(14)8-5-13-10(12)15-8/h1-5H,(H2,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAPPZGMHHGOQNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)C2=CN=C(S2)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10476196
Record name (2-Amino-1,3-thiazol-5-yl)(4-chlorophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10476196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27053-24-3
Record name (2-Amino-1,3-thiazol-5-yl)(4-chlorophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10476196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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